1-methyl-4-{[(E)-(1-methyl-1H-pyrazol-4-yl)methylidene]amino}-N-propyl-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-METHYL-4-{[(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]AMINO}-N-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with various functional groups, making it a versatile molecule in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-METHYL-4-{[(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]AMINO}-N-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 1-METHYL-1H-PYRAZOL-4-CARBALDEHYDE with N-PROPYLHYDRAZINECARBOXAMIDE under acidic or basic conditions to form the desired product. The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1-METHYL-4-{[(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]AMINO}-N-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles like halides, amines, and thiols under various conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
1-METHYL-4-{[(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]AMINO}-N-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 1-METHYL-4-{[(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]AMINO}-N-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
1-METHYL-1H-PYRAZOL-4-CARBALDEHYDE: A precursor in the synthesis of the target compound.
N-PROPYLHYDRAZINECARBOXAMIDE: Another precursor used in the synthesis.
Other Pyrazole Derivatives: Compounds like 3,5-DIMETHYL-1H-PYRAZOLE and 1-PHENYL-3-METHYL-1H-PYRAZOLE share structural similarities
Uniqueness: 1-METHYL-4-{[(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]AMINO}-N-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to its specific substitution pattern and the presence of both methylidene and carboxamide groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C13H18N6O |
---|---|
Molecular Weight |
274.32 g/mol |
IUPAC Name |
2-methyl-4-[(1-methylpyrazol-4-yl)methylideneamino]-N-propylpyrazole-3-carboxamide |
InChI |
InChI=1S/C13H18N6O/c1-4-5-14-13(20)12-11(8-17-19(12)3)15-6-10-7-16-18(2)9-10/h6-9H,4-5H2,1-3H3,(H,14,20) |
InChI Key |
PQVUBPMKUCUSBM-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C1=C(C=NN1C)N=CC2=CN(N=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.